![molecular formula C16H18O6 B2998004 1-Naphthyl alpha-D-glucopyranoside CAS No. 208647-48-7](/img/structure/B2998004.png)
1-Naphthyl alpha-D-glucopyranoside
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Overview
Description
1-Naphthyl alpha-D-glucopyranoside is a chemical compound with the molecular formula C16H18O6 . It’s a derivative of Methyl α-D-glucopyranoside and has been used to develop antibacterial and antifungal drugs .
Synthesis Analysis
Methyl α-D-glucopyranoside and its seven acylated derivatives have been synthesized, purified, and characterized by physicochemical, elemental, and spectroscopic methods .Molecular Structure Analysis
The molecular structure of 1-Naphthyl alpha-D-glucopyranoside is determined by its molecular formula, C16H18O6 . A DFT technique was used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them .Chemical Reactions Analysis
The chemical reactivity and global descriptors were computed from the HOMO and LUMO values .Physical And Chemical Properties Analysis
1-Naphthyl alpha-D-glucopyranoside has a molecular weight of 306.31 g/mol. It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6. It has a Rotatable Bond Count of 3. Its Exact Mass and Monoisotopic Mass are 306.11033829 g/mol .Scientific Research Applications
Enzyme Inhibition
1-Naphthyl alpha-D-glucopyranoside: is used as an enzyme inhibitor, particularly for glucose-6-phosphate dehydrogenase . This application is crucial in research related to metabolic pathways and diseases where this enzyme plays a role .
Diabetes Research
This compound is also significant in diabetes research as it inhibits alpha-glucosidase , an enzyme involved in starch hydrolysis. Inhibiting this enzyme helps control postprandial blood glucose levels, which is beneficial for type-2 diabetes management .
Chromogenic Applications
As a chromogenic compound , 1-Naphthyl alpha-D-glucopyranoside serves as a precursor to colored compounds. This property is valuable in various assays and diagnostic tests where visual detection is required .
Biomedical and Food Industry
In the biomedical and food industries , this compound’s role in the enzymatic synthesis of glycosyl compounds is noteworthy. It acts as a substrate that can be converted into products using enzymes as catalysts .
Mechanism of Action
Target of Action
The primary targets of 1-Naphthyl alpha-D-glucopyranoside are factor receptor tyrosine kinases and membrane transport proteins . These proteins play a crucial role in cell signaling and nutrient transport, respectively.
Mode of Action
1-Naphthyl alpha-D-glucopyranoside interacts with its targets by binding to them, which results in the inhibition of their activity . This interaction can lead to changes in cellular processes, such as the growth and spread of cancer cells .
Biochemical Pathways
It is known that the compound can inhibit the activity of enzymes like alpha-glucosidase , which catalyzes starch hydrolysis in the intestine . This inhibition can affect the breakdown and absorption of carbohydrates, potentially impacting energy metabolism.
Result of Action
The action of 1-Naphthyl alpha-D-glucopyranoside results in the inhibition of cancer cell growth and the ability of tumors to grow and spread . This makes it a potential therapeutic agent for treating cancer .
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAOQMBKGUKOIZ-LJIZCISZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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